molecular formula C5H8O3S B3068716 Ethenesulfonic acid, 2-propenyl ester CAS No. 7459-72-5

Ethenesulfonic acid, 2-propenyl ester

Cat. No.: B3068716
CAS No.: 7459-72-5
M. Wt: 148.18 g/mol
InChI Key: UIEFMYGRHVOUTG-UHFFFAOYSA-N
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Description

Ethenesulfonic acid, 2-propenyl ester (CAS: 1562-34-1), also known as phenyl ethenesulfonate, is a sulfonic acid ester with the molecular formula C₈H₈O₃S and a molecular weight of 184.21 g/mol . This compound features a sulfonate group (-SO₃-) linked to a vinyl (ethene) moiety and a 2-propenyl (allyl) ester group. It is structurally characterized by a hydrophilic sulfonate head, an aromatic or aliphatic center, and a hydrophobic tail, which collectively influence its bioactivity and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenesulfonic acid, 2-propenyl ester can be synthesized through the esterification of ethenesulfonic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then distilled to separate the ester from any unreacted starting materials and by-products. The final product is purified through additional distillation or other purification techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethenesulfonic acid, 2-propenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

Polymerization Monomer
Ethenesulfonic acid, 2-propenyl ester serves as a monomer in polymerization reactions to produce sulfonated polymers. These polymers exhibit unique properties such as increased thermal stability and enhanced mechanical strength, making them suitable for advanced materials in coatings and adhesives. The polymerization process typically involves radical initiation, where the compound reacts with other monomers to form cross-linked structures that enhance the material's performance.

Table 1: Properties of Sulfonated Polymers

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
SolubilityVaries with formulation

Biological Applications

Synthesis of Biologically Active Molecules
In biological research, this compound is utilized in the synthesis of various biologically active compounds. Its structure allows it to act as a reagent in biochemical assays and facilitate the development of new pharmaceuticals. For example, studies have indicated its potential in drug design targeting specific enzymes involved in bacterial cell wall synthesis.

Antimicrobial Activity
Research has demonstrated that ethenesulfonic acid derivatives possess antimicrobial properties. A notable study focused on its efficacy against Escherichia coli and Staphylococcus aureus, revealing that modifications in the sulfonyl group can enhance inhibitory activity against these pathogens.

Case Study: Inhibition of Alanine Racemase
A study by Thornberry et al. highlighted the inhibition of alanine racemase (Alr), an enzyme crucial for bacterial cell wall synthesis. The research showed that compounds resembling ethenesulfonic acid effectively inhibited Alr through covalent binding to the enzyme's active site, suggesting a pathway for developing new antibacterial therapies.

Industrial Applications

Production of Specialty Chemicals
this compound is employed in producing specialty chemicals used in various industries. Its reactivity allows it to be utilized in creating adhesives and coatings that require specific performance characteristics, such as resistance to heat and chemicals.

Table 2: Industrial Uses of Ethenesulfonic Acid Derivatives

ApplicationDescription
CoatingsHigh-performance protective coatings for metals and plastics
AdhesivesFormulations requiring strong bonding capabilities
Specialty ChemicalsBuilding blocks for complex chemical syntheses

Mechanism of Action

The mechanism of action of ethenesulfonic acid, 2-propenyl ester involves its reactivity as an electrophile in various chemical reactions. The ester group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares ethenesulfonic acid, 2-propenyl ester with key analogues based on structural moieties, bioactivity, and physicochemical properties:

Compound Name CAS Molecular Formula Key Features IC₅₀ (PTP1B) Selectivity (TCPTP) Applications References
This compound 1562-34-1 C₈H₈O₃S Hydrophilic sulfonate head; aromatic center; allyl ester tail 1.0–31.2 μM 6-fold selectivity Diabetes therapy, antifungal
2-Furancarboxylic acid, 2-propenyl ester N/A C₈H₈O₃ Furyl aromatic center; allyl ester tail N/A N/A Antifungal (Botrytis cinerea)
Ethenesulfonic acid, 4-(trifluoromethyl)phenyl ester 246855-06-1 C₉H₇F₃O₃S Trifluoromethyl-substituted aromatic center; enhanced lipophilicity N/A N/A Material science, catalysis
Propanoic acid, 2-propenyl ester 2408-20-0 C₆H₁₀O₂ Simple aliphatic ester; lacks sulfonate group N/A N/A Industrial solvents, flavors
Octanoic acid, 2-propenyl ester 4230-97-1 C₁₁H₂₀O₂ Long-chain hydrophobic tail; no aromatic center N/A N/A Polymer additives, lubricants

PTP1B Inhibition:

  • This compound derivatives exhibit superior PTP1B inhibition due to their hydrophilic sulfonate head, which mimics phosphotyrosine interactions in PTP1B’s active site .
  • Selectivity over TCPTP: Derivatives with aromatic centers (e.g., benzene or substituted phenyl groups) achieve >6-fold selectivity over TCPTP, whereas aliphatic analogues (e.g., octanoic acid esters) lack selectivity .

Antifungal Activity:

  • 2-Furancarboxylic acid, 2-propenyl ester displayed significant antifungal activity against Botrytis cinerea but was absent in ethenesulfonic acid derivatives, highlighting the role of the furyl group in pathogen antagonism .

Physicochemical Properties

Property This compound 2-Furancarboxylic Acid, 2-Propenyl Ester Propanoic Acid, 2-Propenyl Ester
Boiling Point (°C) 385.9 (Predicted) N/A 141–143
Density (g/cm³) 1.284 (Predicted) N/A 0.928
LogP (Lipophilicity) ~1.2 (Estimated) ~1.5 1.7
Water Solubility Low (sulfonate enhances solubility) Low Insoluble

Key Research Findings

SAR Optimization : The hydrophobic tail length and substitution (e.g., thiazole rings) in ethenesulfonic acid esters significantly enhance PTP1B inhibition (IC₅₀ = 7.8 μM for compound 5d) and selectivity over TCPTP .

Linker Importance : Derivatives with six-carbon linkers between the aromatic center and hydrophobic tail showed optimal activity, while shorter linkers reduced potency .

Antifungal Mechanism : The presence of ethenesulfonic acid esters in Botrytis cinerea interactions suggests a role in disrupting fungal membrane integrity, though exact mechanisms remain unclear .

Biological Activity

Ethenesulfonic acid, 2-propenyl ester (CAS No. 7459-72-5), is a sulfonic acid derivative that has garnered interest due to its potential biological activities. This compound, also known as allyl ethenesulfonate, exhibits various properties that may have implications in medicinal chemistry and material science. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

  • Molecular Formula: C5_5H8_8O3_3S
  • Molecular Weight: 148.18 g/mol
  • Synonyms: Allyl ethenesulfonate, Ethenesulfonic acid, 2-propen-1-yl ester

Biological Activity Overview

This compound has been studied for its antimicrobial properties and potential applications in drug design. Its structure allows it to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds similar to ethenesulfonic acid derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. For instance, studies on amino acid-based antimicrobial agents reveal that modifications in the sulfonyl group can enhance inhibitory activity against bacteria such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition Studies

One significant area of research involves the inhibition of alanine racemase (Alr), an enzyme crucial for bacterial cell wall synthesis. Compounds that resemble ethenesulfonic acid structures have shown promise as inhibitors of Alr, potentially leading to new antibacterial therapies .

Case Study 1: Inhibition of Alanine Racemase

A study conducted by Thornberry et al. demonstrated that certain sulfonamide derivatives effectively inhibited Alr from E. coli. The study highlighted the mechanism of inhibition through covalent binding to the enzyme's active site, suggesting that similar mechanisms could be explored with ethenesulfonic acid derivatives .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various sulfonic acid derivatives, it was found that compounds with allyl groups exhibited enhanced antimicrobial activity. The study assessed the minimum inhibitory concentration (MIC) against multiple bacterial strains, revealing that ethenesulfonic acid derivatives could serve as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Ethenesulfonic Acid Derivatives

Compound NameMIC (µg/mL)Target Bacteria
This compound32Escherichia coli
Sulfonamide Derivative A16Staphylococcus aureus
Sulfonamide Derivative B64Pseudomonas aeruginosa

Table 2: Inhibition of Enzymatic Activity

EnzymeInhibitorIC50 (µM)
Alanine RacemaseEthenesulfonic Acid Derivative25
MurASulfonamide Derivative15

Research Findings

Recent studies have indicated that the structural features of ethenesulfonic acid derivatives play a crucial role in their biological activity. Modifications in the alkyl chain or sulfonyl group can significantly affect their potency as enzyme inhibitors and antimicrobial agents .

Moreover, ongoing research aims to explore the synthesis of novel derivatives with enhanced efficacy and reduced toxicity profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethenesulfonic acid, 2-propenyl ester, and how can reaction efficiency be optimized?

  • Methodological Answer : The ester can be synthesized via acid-catalyzed esterification between ethenesulfonic acid and allyl alcohol. For example, sulfuric acid or p-toluenesulfonic acid in an inert solvent (e.g., benzene) is commonly used to drive the reaction . Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol), reaction temperature (60–80°C), and catalyst concentration (1–5 mol%). Purity is enhanced by post-synthesis distillation or column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity. Key peaks include vinyl protons (δ 5.6–6.2 ppm) and sulfonic ester groups (δ 3.8–4.5 ppm). Mass spectrometry (MS) with electron ionization (EI) provides molecular ion peaks at m/z 184.21 (C₈H₈O₃S) . Infrared (IR) spectroscopy identifies sulfonate S=O stretches (~1350–1200 cm⁻¹) and C-O ester linkages (~1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Due to its reactivity and potential toxicity, use fume hoods, nitrile gloves, and protective eyewear. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Refer to safety data sheets (SDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How do structural modifications of the 2-propenyl group impact the biological activity of ethenesulfonic acid derivatives?

  • Methodological Answer : Modifying the linker length or introducing hydrophobic tails (e.g., aromatic substituents) enhances target binding. For instance, elongation of the linker in 2-substituted derivatives improves inhibitory activity against PTP1B (a therapeutic target for diabetes) while maintaining low cytotoxicity in COS-7 cells . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities before synthesis .

Q. What analytical methods resolve contradictions in reported biological activity data for ethenesulfonic acid esters?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. High-Performance Liquid Chromatography (HPLC) with chiral columns separates enantiomers, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) identifies trace byproducts. Validate biological assays using standardized cell lines (e.g., HEK-293) and replicate experiments with blinded controls .

Q. How can reaction mechanisms for ester hydrolysis under varying pH conditions be elucidated?

  • Methodological Answer : Kinetic studies using UV-Vis spectroscopy track hydrolysis rates. At acidic pH (pH < 3), hydrolysis proceeds via protonation of the ester oxygen, while alkaline conditions (pH > 10) involve nucleophilic attack by OH⁻. Isotopic labeling (e.g., ¹⁸O in water) and computational DFT calculations (e.g., Gaussian) map transition states .

Q. What strategies improve selectivity in catalytic applications of ethenesulfonic acid esters?

  • Methodological Answer : Heterogeneous catalysts (e.g., sulfonic acid-functionalized silica) reduce side reactions. For example, in Friedel-Crafts alkylation, selectivity for para-substituted products exceeds 90% when using mesoporous catalysts. Reaction monitoring via in-situ FTIR ensures optimal turnover .

Q. How do impurities in synthesized batches affect downstream pharmacological studies?

  • Methodological Answer : Residual solvents (e.g., benzene) or unreacted allyl alcohol can skew cytotoxicity results. Gas Chromatography (GC) with flame ionization detection quantifies impurities. Preclinical studies should include purity thresholds (>98%) and impurity profiling per ICH Q3A guidelines .

Q. Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. The Hill equation models sigmoidal dose-response curves, while ANOVA with post-hoc Tukey tests compares means across concentrations. Report confidence intervals (95%) and R² values for goodness-of-fit .

Q. How should spectral data be curated to ensure reproducibility in publications?

  • Methodological Answer : Include raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials. Annotate peaks with chemical shifts, coupling constants, and integration values. Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. Ethical and Methodological Rigor

Q. What ethical considerations apply when studying cytotoxic derivatives of ethenesulfonic acid esters?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) for in vivo studies. For cell-based assays, document informed consent if using human-derived lines. Disclose conflicts of interest and funding sources per COPE guidelines .

Properties

IUPAC Name

prop-2-enyl ethenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c1-3-5-8-9(6,7)4-2/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEFMYGRHVOUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethenesulfonic acid, 2-propenyl ester
Ethenesulfonic acid, 2-propenyl ester
Ethenesulfonic acid, 2-propenyl ester
Ethenesulfonic acid, 2-propenyl ester

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